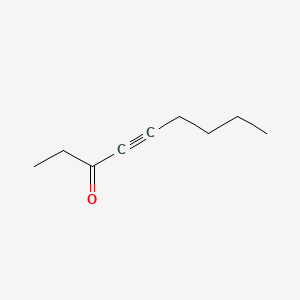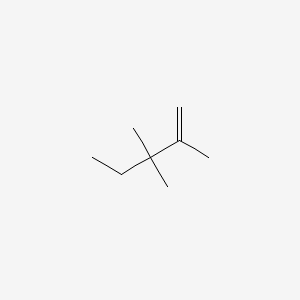![molecular formula C22H24FN7O3 B14754260 4-[[5-[2-[(4-Fluorophenyl)methylcarbamoyl]-6-methylpyrimidin-4-yl]tetrazol-2-yl]methyl]cyclohexane-1-carboxylic acid](/img/structure/B14754260.png)
4-[[5-[2-[(4-Fluorophenyl)methylcarbamoyl]-6-methylpyrimidin-4-yl]tetrazol-2-yl]methyl]cyclohexane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[5-[2-[(4-Fluorophenyl)methylcarbamoyl]-6-methylpyrimidin-4-yl]tetrazol-2-yl]methyl]cyclohexane-1-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a fluorophenyl group, a methylcarbamoyl group, a pyrimidinyl group, a tetrazolyl group, and a cyclohexane carboxylic acid moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[5-[2-[(4-Fluorophenyl)methylcarbamoyl]-6-methylpyrimidin-4-yl]tetrazol-2-yl]methyl]cyclohexane-1-carboxylic acid involves multiple steps. One common approach is to start with the preparation of the fluorophenylmethylcarbamoyl intermediate, followed by the introduction of the pyrimidinyl and tetrazolyl groups. The final step involves the cyclohexane carboxylic acid moiety.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-[[5-[2-[(4-Fluorophenyl)methylcarbamoyl]-6-methylpyrimidin-4-yl]tetrazol-2-yl]methyl]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and pyrimidinyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
科学的研究の応用
4-[[5-[2-[(4-Fluorophenyl)methylcarbamoyl]-6-methylpyrimidin-4-yl]tetrazol-2-yl]methyl]cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-[[5-[2-[(4-Fluorophenyl)methylcarbamoyl]-6-methylpyrimidin-4-yl]tetrazol-2-yl]methyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the pyrimidinyl and tetrazolyl groups can form hydrogen bonds with active sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 4-[[5-[2-[(4-Chlorophenyl)methylcarbamoyl]-6-methylpyrimidin-4-yl]tetrazol-2-yl]methyl]cyclohexane-1-carboxylic acid
- 4-[[5-[2-[(4-Bromophenyl)methylcarbamoyl]-6-methylpyrimidin-4-yl]tetrazol-2-yl]methyl]cyclohexane-1-carboxylic acid
- 4-[[5-[2-[(4-Iodophenyl)methylcarbamoyl]-6-methylpyrimidin-4-yl]tetrazol-2-yl]methyl]cyclohexane-1-carboxylic acid
Uniqueness
The uniqueness of 4-[[5-[2-[(4-Fluorophenyl)methylcarbamoyl]-6-methylpyrimidin-4-yl]tetrazol-2-yl]methyl]cyclohexane-1-carboxylic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, enhances its potential for interactions with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C22H24FN7O3 |
|---|---|
分子量 |
453.5 g/mol |
IUPAC名 |
4-[[5-[2-[(4-fluorophenyl)methylcarbamoyl]-6-methylpyrimidin-4-yl]tetrazol-2-yl]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C22H24FN7O3/c1-13-10-18(26-20(25-13)21(31)24-11-14-4-8-17(23)9-5-14)19-27-29-30(28-19)12-15-2-6-16(7-3-15)22(32)33/h4-5,8-10,15-16H,2-3,6-7,11-12H2,1H3,(H,24,31)(H,32,33) |
InChIキー |
GYNGSCOXJBZJSQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)C(=O)NCC2=CC=C(C=C2)F)C3=NN(N=N3)CC4CCC(CC4)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


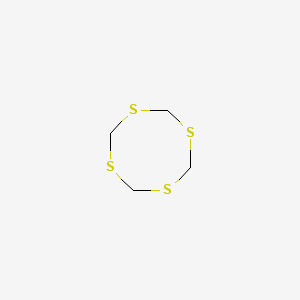
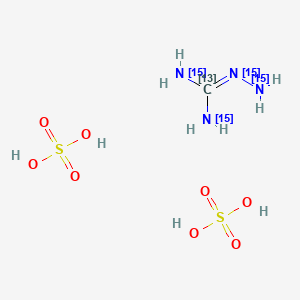
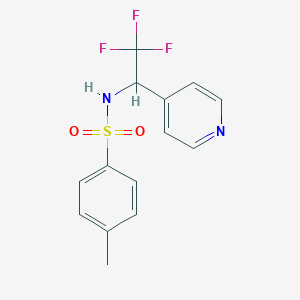
![[1,2]oxazolo[4,5-g][1,2]benzoxazole](/img/structure/B14754211.png)
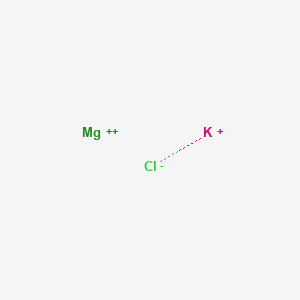
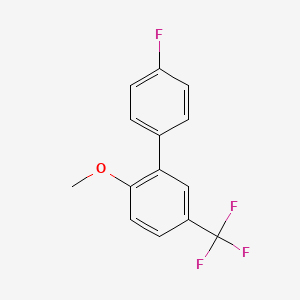
![1H-Naphtho[2,3-e]perimidine-2,8,13(3H)-trione](/img/structure/B14754226.png)

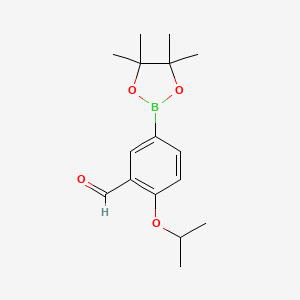
![5,10-Diphenylindeno[2,1-a]indene](/img/structure/B14754240.png)
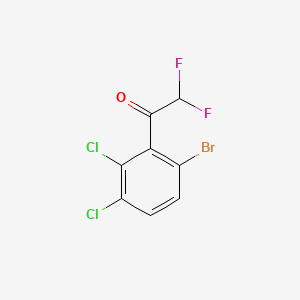
![5-[(4-Fluorophenyl)(hydroxy)methyl]pyrimidine-2,4(1h,3h)-dione](/img/structure/B14754248.png)
